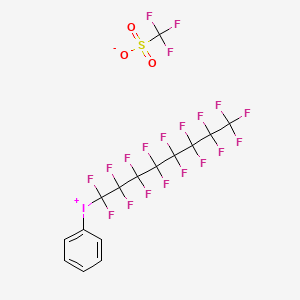

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate

Vue d'ensemble

Description

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H5F20IO3S and a molecular weight of 772.14 g/mol . It is a hypervalent iodine compound, characterized by the presence of a perfluorinated alkyl chain and a trifluoromethanesulfonate group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and materials science .

Méthodes De Préparation

The synthesis of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of (Perfluoro-n-octyl)iodobenzene with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(Perfluoro-n-octyl)iodobenzene+Trifluoromethanesulfonic acid→(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate

Analyse Des Réactions Chimiques

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Addition: The compound can also undergo addition reactions with unsaturated substrates.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane and acetonitrile, as well as catalysts like silver trifluoromethanesulfonate . Major products formed from these reactions depend on the specific substrates and reaction conditions employed.

Applications De Recherche Scientifique

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in various organic transformations, including oxidation and substitution reactions.

Materials Science: The compound is employed in the synthesis of fluorinated materials, which have applications in coatings, electronics, and other advanced materials.

Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Mécanisme D'action

The mechanism of action of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate involves its ability to act as an electrophilic reagent. The compound can donate its iodine atom to various substrates, facilitating the formation of new chemical bonds. This electrophilic behavior is attributed to the presence of the hypervalent iodine center, which is stabilized by the perfluorinated alkyl chain and the trifluoromethanesulfonate group .

Comparaison Avec Des Composés Similaires

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate can be compared with other hypervalent iodine compounds, such as:

- (Perfluoro-n-octyl)phenyliodonium chloride

- (Perfluoro-n-octyl)phenyliodonium bromide

- (Perfluoro-n-octyl)phenyliodonium acetate

These compounds share similar structural features but differ in their counterions. The trifluoromethanesulfonate group in this compound provides unique reactivity and stability, making it particularly useful in certain applications .

Activité Biologique

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate, abbreviated as PhF-IOTf, is a specialized organoiodine compound notable for its unique structure, which includes a perfluorinated octyl group attached to a phenyl iodinium moiety. This compound has garnered attention for its potential applications in organic synthesis and materials science due to its significant reactivity and ability to introduce perfluoroalkyl groups into organic substrates.

- Chemical Formula : C₁₅F₃I₁O₃S

- Molecular Weight : 388.06 g/mol

- Structure : The presence of the iodine atom allows PhF-IOTf to participate in various electrophilic reactions, making it a valuable reagent in synthetic organic chemistry.

PhF-IOTf acts primarily as a protein arylating agent, attaching aryl groups to specific amino acids within proteins. This modification can be instrumental in studying protein functions and interactions. The compound's hydrophobicity and self-assembly properties are being explored for applications in live-cell imaging and tracking specific molecules within cellular environments .

Interaction with Biological Molecules

Research indicates that this compound can selectively interact with various biological targets. Its ability to react with nucleophiles allows for the successful incorporation into complex molecular architectures, presenting potential implications for drug development and biochemical assays .

Study 1: Protein Modification

In a study examining the use of PhF-IOTf for protein modification, researchers demonstrated its effectiveness in attaching phenyl groups to cysteine residues in proteins. This modification enhanced the stability of the proteins under various conditions, suggesting potential applications in bioconjugation strategies.

Study 2: Live-Cell Imaging

Another investigation focused on the application of PhF-IOTf in live-cell imaging. The compound was utilized to label specific cellular components, allowing researchers to track dynamic processes within living cells. The results indicated that PhF-IOTf could serve as a valuable tool for studying cellular mechanisms in real-time .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Perfluorohexyl phenyliodonium trifluoromethanesulfonate | Perfluoroalkylated iodinium salt | Shorter carbon chain; different reactivity patterns |

| Trifluoromethyl phenyliodonium tetrafluoroborate | Trifluoromethylated iodinium salt | Different halogen; primarily used for trifluoromethylation |

| Iodine(III) compounds | General class of hypervalent iodine compounds | Diverse reactivity; often used in oxidation reactions |

The long perfluoroalkyl chain of this compound imparts distinct physical and chemical properties compared to shorter-chain analogs, enhancing its solubility in nonpolar solvents and increasing lipophilicity. These characteristics make it particularly useful in specialized applications within organic synthesis and materials science .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(phenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJCHNACSIGQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5F20IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375109 | |

| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-89-5 | |

| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.